molecular formula C13H9F3O3 B508023 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde CAS No. 438220-94-1

5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde

Cat. No.: B508023
CAS No.: 438220-94-1
M. Wt: 270.2g/mol
InChI Key: GMYVPUMUYINXJH-UHFFFAOYSA-N
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Description

5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde is an organic compound with the molecular formula C13H9F3O3 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a furaldehyde structure. It is commonly used in various chemical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde typically involves the reaction of 3-(trifluoromethyl)phenol with 5-(chloromethyl)-2-furaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature to ensure consistent product quality. The use of automated purification systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furancarboxylic acid
  • 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furanmethanol
  • 3-(Trifluoromethyl)phenol

Uniqueness

5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group within the same molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)9-2-1-3-10(6-9)18-8-12-5-4-11(7-17)19-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYVPUMUYINXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(O2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183790
Record name 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-94-1
Record name 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[3-(Trifluoromethyl)phenoxy]methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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